Ro 90-7501

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Medicinal Chemistry: Benzimidazoles are a well-known class of heterocyclic compounds with a wide range of biological activities []. Research in medicinal chemistry often explores new benzimidazole derivatives for potential applications as pharmaceuticals []. The presence of the two amine groups in 2-(4-Aminophenyl)-5-aminobenzimidazole might influence its interaction with biological targets, making it a candidate for further investigation.

Ro 90-7501 is a synthetic compound classified as a bisbenzimidazole. It is notable for its ability to inhibit the formation of amyloid beta 42 fibrils, which are implicated in neurodegenerative diseases such as Alzheimer's disease. The compound has a CAS number of 293762-45-5 and is recognized for its diverse biological activities, including antiviral, anticancer, and antimicrobial properties . Ro 90-7501's structure allows it to bind to DNA, similar to other bisbenzimidazole compounds like Hoechst dyes, making it a subject of interest in various biochemical studies .

The biological activity of Ro 90-7501 is multifaceted:

- Antiviral Activity: Ro 90-7501 has demonstrated significant antiviral properties, particularly against human cytomegalovirus. It inhibits viral replication and protein production without apparent cytotoxicity .

- Amyloid Beta Inhibition: The compound is effective in retarding the formation of amyloid beta 42 fibrils, suggesting potential therapeutic applications in Alzheimer's disease .

- Radiosensitization: Research indicates that Ro 90-7501 acts as a radiosensitizer in cervical cancer cells by inhibiting the phosphorylation of key proteins involved in DNA damage response pathways .

Synthesis of Ro 90-7501 typically involves multi-step organic synthesis techniques common for bisbenzimidazole compounds. The process may include:

- Formation of Benzimidazole Units: The initial step usually involves the condensation of o-phenylenediamine with suitable carboxylic acids or derivatives to form the benzimidazole core.

- Modification for Biological Activity: Subsequent modifications may introduce functional groups that enhance solubility and biological activity.

- Purification: The final product is purified using chromatography techniques to ensure high purity necessary for biological assays.

Specific synthetic routes may vary based on desired analogs and modifications tailored for enhanced activity or specificity.

Ro 90-7501 has several promising applications in various fields:

- Neurodegenerative Disease Research: Due to its ability to inhibit amyloid beta fibril formation, it is being investigated as a potential treatment for Alzheimer's disease .

- Antiviral Therapeutics: Its efficacy against human cytomegalovirus positions it as a candidate for antiviral drug development .

- Cancer Treatment: As a radiosensitizer, it may enhance the effectiveness of radiotherapy in cancer treatment by targeting DNA damage response mechanisms .

Studies have focused on the interactions of Ro 90-7501 with various biological targets:

- DNA Binding: The compound's ability to bind DNA is crucial for its antiviral activity. Research indicates that it interacts with viral DNA during replication processes, inhibiting necessary steps for viral assembly .

- Signal Transduction Pathways: By inhibiting phosphatase activity, Ro 90-7501 affects multiple signaling pathways that are vital for cell proliferation and survival, which is particularly relevant in cancer biology .

Several compounds share structural or functional similarities with Ro 90-7501. These include:

| Compound Name | Structural Class | Key Activity | Unique Features |

|---|---|---|---|

| Hoechst Dyes | Bisbenzimidazole | DNA binding; fluorescence | Used primarily as fluorescent stains |

| MRT00210423 | Bisbenzimidazole | Antiviral (enhanced activity) | Analog with improved anti-HCMV properties |

| Gleevec | Tyrosine kinase inhibitor | Cancer treatment | Targets specific kinases |

| Doxorubicin | Anthracycline | Anticancer agent | Intercalates DNA; broader application |

Ro 90-7501's unique profile lies in its specific antiviral properties combined with amyloid beta inhibition, differentiating it from other bisbenzimidazole compounds that primarily focus on DNA binding or fluorescence without the same breadth of biological activities.

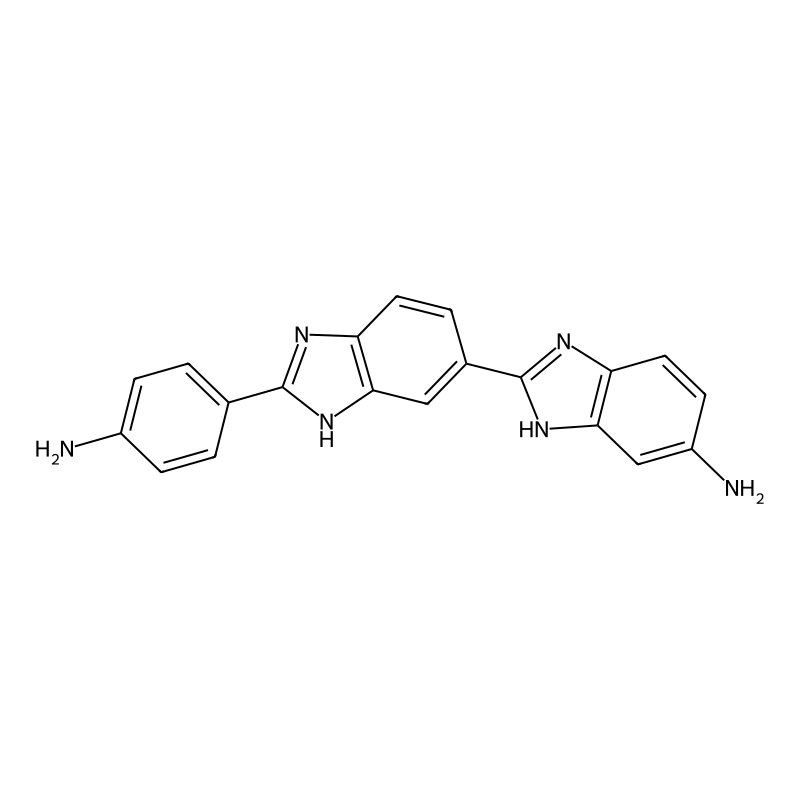

Ro 90-7501 (CAS: 293762-45-5) is a synthetic bisbenzimidazole derivative with the molecular formula $$ \text{C}{20}\text{H}{16}\text{N}_6 $$ and a molecular weight of 340.39 g/mol. Its structure comprises two benzimidazole moieties linked via a central 4-aminophenyl group (Figure 1). The benzimidazole rings are fused aromatic systems containing nitrogen atoms at positions 1 and 3, conferring planar geometry and intercalative DNA-binding capabilities.

Table 1: Key structural attributes of Ro 90-7501

| Property | Description |

|---|---|

| IUPAC Name | 2'-(4-Aminophenyl)-1H,3'H-[2,5'-bibenzo[d]imidazol]-5-amine |

| SMILES | NC1=CC=C(C=C1)C1=NC2=C(C=CC(=C2)N1)C1=NC2=C(C=C(C=C2)N)N1 |

| Topological Polar SA | 132 Ų |

| Hydrogen Bond Donors | 4 |

The compound’s bisbenzimidazole scaffold enables interactions with nucleic acids and proteins, underpinning its diverse biological activities.

Historical Development and Discovery Context

Ro 90-7501 was first synthesized in the early 2000s during efforts to identify inhibitors of amyloid-β42 (Aβ42) fibril assembly, a pathological hallmark of Alzheimer’s disease. Initial studies demonstrated its ability to retard Aβ42 fibril formation at an EC$$_{50}$$ of 2 μM, positioning it as a candidate for neurodegenerative disease research. Subsequent investigations revealed broader applications, including:

- Anticancer activity: Inhibition of ATM kinase phosphorylation, impairing DNA repair in irradiated cervical cancer cells.

- Antiviral effects: Enhancement of TLR3- and RLR-mediated interferon-β expression against viral pathogens.

- Antimicrobial properties: Activity against bacterial strains through undefined mechanisms.

These discoveries expanded its utility beyond neuroscience into oncology and immunology.

Physicochemical Properties and Characteristics

Ro 90-7501 is a brown crystalline solid with moderate solubility in dimethyl sulfoxide (DMSO: ~20 mg/mL) and limited aqueous solubility. Key physicochemical parameters include:

Table 2: Physicochemical profile of Ro 90-7501

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | Not reported | |

| LogP (Partition Coeff.) | ~3.5 (predicted) | |

| Stability | Stable at +4°C; degrade at >25°C | |

| Absorption Maxima | 280 nm (UV-Vis) |

The compound’s stability under refrigeration and solubility in polar aprotic solvents facilitate in vitro assays, though its pharmacokinetic properties remain underexplored.

Synthesis Pathways and Structural Analogs

The synthesis of Ro 90-7501 involves multi-step condensation reactions typical of bisbenzimidazoles. A proposed pathway includes:

- Nitro-reduction: 4-Nitroaniline is reduced to 4-phenylenediamine.

- Cyclocondensation: Reaction with o-phenylenediamine derivatives under acidic conditions to form benzimidazole rings.

- Cross-coupling: Suzuki-Miyaura coupling to link the central phenyl group.

Structural analogs of Ro 90-7501 include:

- Hoechst 33258: A fluorescent bisbenzimidazole used in DNA staining.

- Pimobendan analogs: Vasodilators with modified benzimidazole substituents.

- GNF-Pf-5510: A derivative with enhanced antiviral activity.

Table 3: Comparison of Ro 90-7501 with analogs

| Compound | Key Modification | Primary Activity |

|---|---|---|

| Ro 90-7501 | 4-Aminophenyl linker | Aβ42 inhibition, ATM kinase |

| Hoechst 33258 | Fluorinated benzimidazoles | DNA intercalation |

| MRT00210423 | Trifluoromethyl group | Anti-HCMV activity |

These analogs highlight the versatility of the bisbenzimidazole scaffold in targeting diverse biological pathways.

The primary mechanism by which Ro 90-7501 inhibits amyloid β42 (Aβ42) fibril assembly involves the direct interference with the complex nucleation-dependent polymerization process that characterizes amyloid formation [1] [3]. Amyloid β42 fibrillization proceeds through a sophisticated sequence of molecular events including primary nucleation, elongation, and secondary nucleation processes [4] [5]. Ro 90-7501 specifically disrupts this cascade by retarding the formation of mature fibrils while promoting the accumulation of alternative structural intermediates [1] [3].

The compound demonstrates significant efficacy in reducing Aβ42-induced cytotoxicity with an EC50 value of 2 μM [1] [2] [6]. This potent inhibitory activity is achieved through the selective binding of Ro 90-7501 to specific structural intermediates during the fibril assembly process [3]. Rather than completely preventing aggregation, the compound redirects the assembly pathway, leading to the accumulation of extended polymeric Aβ42 sheets and fibrillar intermediates that exhibit reduced toxicity compared to mature fibrils [1] [3].

| Parameter | Value | Mechanistic Significance |

|---|---|---|

| EC50 (Cytotoxicity Reduction) | 2 μM | Effective concentration for neuroprotection |

| Structural Effect | Accumulates polymeric sheets | Alternative aggregation pathway |

| Fibril Formation | Retarded mature fibril assembly | Reduced toxic species formation |

| Binding Specificity | Structural intermediates | Selective targeting mechanism |

The molecular mechanism involves the preferential binding of Ro 90-7501 to specific conformational states during the Aβ42 aggregation process [3]. This interaction alters the energetic landscape of fibril formation, effectively stabilizing intermediate structures that would normally proceed to form mature, toxic fibrils [1]. The compound's bis-benzimidazole structure provides the necessary molecular architecture for these specific protein-small molecule interactions [8].

Electron cryomicroscopy studies have revealed that Ro 90-7501 treatment results in the formation of a temporal sequence of supramolecular structures distinctly different from the normal fibril formation pathway [3]. The presence of polymeric Aβ42 sheets during the onset of assembly, inversely related to the appearance of fibril intermediates, demonstrates the compound's ability to fundamentally alter the aggregation mechanism [3].

Protein Phosphatase 5 (PP5) Inhibition Through TPR-Dependent Mechanisms

Ro 90-7501 exhibits a novel and unprecedented mechanism of protein phosphatase 5 (PP5) inhibition that operates through tetratricopeptide repeat (TPR) domain-dependent interactions [9] [10]. This mechanism represents a fundamental departure from conventional phosphatase inhibitors, which typically target the catalytic domain of the enzyme [9]. Instead, Ro 90-7501 demonstrates specificity for the regulatory TPR domain, establishing a new paradigm for phosphatase modulation [9] [10].

Protein phosphatase 5 belongs to the PPP family of serine/threonine phosphatases and contains an amino-terminal TPR domain that serves as a regulatory module [9] [11]. The TPR domain consists of three tetratricopeptide repeat motifs, each composed of a pair of antiparallel α-helices that together form a right-handed superhelical structure [12] [13]. This domain architecture creates an amphipathic groove that typically mediates protein-protein interactions with heat shock proteins such as Hsp90 and Hsp70 [11] [14].

The TPR-dependent inhibition mechanism of Ro 90-7501 involves the direct binding of the compound to the TPR domain, which subsequently modulates the phosphatase activity [9] [10]. Unlike traditional inhibitors such as okadaic acid or cantharidin that bind to the catalytic site, Ro 90-7501 requires the presence of the TPR domain for effective inhibition [9]. This was definitively demonstrated through experiments showing that PP5 constructs lacking the TPR domain were not susceptible to inhibition by Ro 90-7501 [9].

| Mechanism Component | Ro 90-7501 Action | Significance |

|---|---|---|

| Target Domain | TPR domain binding | Novel inhibitory mechanism |

| Catalytic Site | Indirect inhibition | Allosteric regulation |

| Specificity | TPR-dependent | Unique among PP5 inhibitors |

| Structural Requirement | Intact TPR domain | Mechanism validation |

The structural basis for this interaction involves the binding of Ro 90-7501 to the concave surface of the TPR domain [9]. The bis-benzimidazole structure of the compound appears to complement the geometry of the TPR binding groove, allowing for specific molecular recognition [9]. This interaction likely induces conformational changes that are transmitted to the catalytic domain, resulting in reduced phosphatase activity through allosteric mechanisms [9].

This TPR-dependent inhibition represents a unique pharmacological tool for studying PP5 function and regulation [9] [10]. The specificity of this mechanism provides advantages over broad-spectrum phosphatase inhibitors, as it allows for selective modulation of PP5 activity without affecting other members of the PPP phosphatase family [9]. This selectivity is particularly valuable given the structural similarities among PPP family phosphatases and the promiscuous nature of many conventional phosphatase inhibitors [9].

ATM Phosphorylation Suppression Mechanisms

Ro 90-7501 demonstrates potent inhibitory effects on ataxia telangiectasia mutated (ATM) kinase phosphorylation and subsequent DNA damage response signaling pathways [15] [16]. The compound specifically suppresses ATM autophosphorylation at Ser1981, a critical modification required for ATM activation following DNA damage [15]. This suppression results in comprehensive impairment of downstream DNA damage response pathways, making Ro 90-7501 an effective radiosensitizer for cancer cells [15] [16].

The mechanism of ATM inhibition by Ro 90-7501 involves direct interference with the kinase's ability to undergo activating autophosphorylation [15]. ATM normally responds to DNA double-strand breaks by undergoing autophosphorylation at multiple serine residues, with Ser1981 being a key regulatory site [15]. This phosphorylation is essential for ATM's full catalytic activity and its ability to phosphorylate downstream substrates involved in cell cycle checkpoint control and DNA repair [15].

When cells are treated with Ro 90-7501 prior to DNA damage induction, the compound effectively blocks ATM phosphorylation at Ser1981 [15]. This inhibition has cascading effects on the entire DNA damage response network, as ATM serves as a master regulator of cellular responses to genotoxic stress [15]. The suppression of ATM activity by Ro 90-7501 leads to defective cell cycle checkpoint activation and impaired DNA repair processes [15].

| ATM Pathway Component | Effect of Ro 90-7501 | Functional Consequence |

|---|---|---|

| ATM Ser1981 Phosphorylation | Suppressed | Reduced kinase activation |

| H2AX Phosphorylation | Decreased | Impaired DNA damage signaling |

| Chk1 Phosphorylation | Suppressed | Defective S-phase checkpoint |

| Chk2 Phosphorylation | Reduced | Compromised G2/M checkpoint |

| Cell Cycle Progression | Altered | Enhanced radiosensitivity |

The downstream effects of ATM suppression by Ro 90-7501 include significant reductions in the phosphorylation of key DNA damage response proteins [15]. H2AX phosphorylation, which normally forms γ-H2AX foci at sites of DNA damage, is markedly decreased in the presence of Ro 90-7501 [15]. Similarly, the phosphorylation of checkpoint kinases Chk1 and Chk2, which are critical downstream effectors of ATM signaling, is substantially suppressed [15].

The suppression of ATM signaling by Ro 90-7501 has profound effects on cell cycle regulation [15]. Cells treated with the compound show altered cell cycle distribution, with increased accumulation in G2/M phase following DNA damage [15]. This suggests that the normal G1/S and intra-S-phase checkpoints mediated by ATM signaling are compromised, allowing cells to progress through the cell cycle despite the presence of unrepaired DNA damage [15].

The mechanism by which Ro 90-7501 might interact with ATM appears to involve its connection to protein phosphatase 5 (PP5) [15]. Recent studies have identified PP5 as a critical regulator of ATM activation following DNA damage [17]. Given that Ro 90-7501 is a TPR-dependent inhibitor of PP5, it is possible that the compound's effects on ATM result from the disruption of PP5-mediated ATM regulation [15] [9]. This connection provides a molecular link between the multiple mechanisms of action exhibited by Ro 90-7501.

RIG-I-MAVS-TRAF6 Signaling Axis Modulation

Ro 90-7501 demonstrates significant modulatory effects on innate immune signaling pathways, particularly those involving retinoic acid-inducible gene I (RIG-I)-like receptors and toll-like receptor 3 (TLR3) [18] [19]. The compound enhances both TLR3 and RIG-I-like receptor (RLR) ligand-induced interferon-β (IFN-β) gene expression, leading to improved antiviral responses [18] [19]. This mechanism involves the selective activation of specific signaling cascades while avoiding the detrimental inflammatory responses that can accompany pattern recognition receptor (PRR) activation [18].

The RIG-I-MAVS-TRAF6 signaling axis represents a critical pathway for detecting viral RNA and initiating antiviral immunity [20] [18]. RIG-I functions as a cytoplasmic sensor that recognizes viral RNA structures and undergoes conformational changes that enable its interaction with the mitochondrial adaptor protein MAVS (mitochondrial antiviral signaling protein) [20]. This interaction subsequently leads to the recruitment and activation of TRAF6 (TNF receptor-associated factor 6), which serves as a signaling hub for downstream activation of transcription factors such as IRF3 and NF-κB [20].

Ro 90-7501 enhances this signaling cascade through selective activation of the p38 mitogen-activated protein kinase (MAPK) pathway [18] [19]. Treatment with the compound results in significant increases in IFN-β gene expression when cells are stimulated with polyinosinic-polycytidylic acid (poly(I:C)), a synthetic double-stranded RNA that activates both TLR3 and RIG-I pathways [18]. The enhancement is selective, as Ro 90-7501 preferentially promotes antiviral gene expression while limiting excessive proinflammatory cytokine production [18].

| Signaling Component | Ro 90-7501 Effect | Biological Outcome |

|---|---|---|

| RIG-I Activation | Enhanced | Improved viral RNA detection |

| MAVS Signaling | Promoted | Increased signal transduction |

| TRAF6 Recruitment | Facilitated | Enhanced downstream signaling |

| IFN-β Expression | Significantly increased | Stronger antiviral response |

| p38 MAPK Pathway | Selectively activated | Targeted immune enhancement |

Recent studies have demonstrated that Ro 90-7501 can activate the RIG-I-MAVS-TRAF6 signaling axis in cancer cells, leading to the induction of immunogenic cell death [20]. This process involves the upregulation of damage-associated molecular patterns (DAMPs) such as calreticulin surface exposure and HMGB1 release [20]. The compound also promotes RIG-I-mediated autophagy, which contributes to both antiviral immunity and cancer cell death [20].

The mechanism by which Ro 90-7501 enhances RIG-I signaling appears to involve direct or indirect effects on the conformational dynamics of the RIG-I protein [20] [18]. RIG-I exists in an autoinhibited state under resting conditions, with its caspase activation and recruitment domains (CARDs) masked by intramolecular interactions [20]. Upon viral RNA binding, RIG-I undergoes conformational changes that expose the CARDs and enable MAVS interaction [20]. Ro 90-7501 may facilitate these conformational transitions or stabilize the active state of RIG-I [20].

The selective enhancement of antiviral signaling by Ro 90-7501 is particularly significant because excessive activation of PRR pathways can lead to harmful inflammatory responses [18]. The compound appears to fine-tune the balance between beneficial antiviral immunity and potentially damaging inflammation [18]. This selectivity is achieved through the preferential activation of p38 MAPK signaling, which promotes IFN-β expression without triggering excessive NF-κB-mediated inflammatory responses [18].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

2: Guo F, Mead J, Aliya N, Wang L, Cuconati A, Wei L, Li K, Block TM, Guo JT, Chang J. RO 90-7501 enhances TLR3 and RLR agonist induced antiviral response. PLoS One. 2012;7(10):e42583. doi: 10.1371/journal.pone.0042583. Epub 2012 Oct 3. PubMed PMID: 23056170; PubMed Central PMCID: PMC3463586.

3: Bohrmann B, Adrian M, Dubochet J, Kuner P, Müller F, Huber W, Nordstedt C, Döbeli H. Self-assembly of beta-amyloid 42 is retarded by small molecular ligands at the stage of structural intermediates. J Struct Biol. 2000 Jun;130(2-3):232-46. PubMed PMID: 10940228.